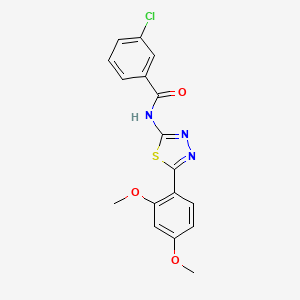

3-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

3-Chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2,4-dimethoxyphenyl group at position 5 and a 3-chlorobenzamide moiety at position 2. This compound’s synthesis likely involves cyclization or dehydrosulfurization reactions, as seen in analogous thiadiazole derivatives .

Propiedades

IUPAC Name |

3-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUMXHYHUDNGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2,4-Dimethoxybenzohydrazide

Reactants :

- 2,4-Dimethoxybenzoic acid (1.0 eq)

- Thionyl chloride (SOCl₂, 2.0 eq)

- Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq)

Procedure :

- Acid Chloride Formation : 2,4-Dimethoxybenzoic acid is refluxed with SOCl₂ at 70°C for 4 hours, yielding 2,4-dimethoxybenzoyl chloride. Excess SOCl₂ is removed under vacuum.

- Hydrazide Synthesis : The acid chloride is treated with hydrazine hydrate in dry tetrahydrofuran (THF) at 0°C, stirred for 2 hours, and filtered to isolate 2,4-dimethoxybenzohydrazide as a white solid (Yield: 85–90%).

Characterization :

Cyclization to 5-(2,4-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-Amine

Reactants :

- 2,4-Dimethoxybenzohydrazide (1.0 eq)

- Carbon disulfide (CS₂, 1.5 eq)

- Concentrated H₂SO₄ (catalytic)

Procedure :

- Thiosemicarbazide Formation : The hydrazide is refluxed with CS₂ in ethanol containing potassium hydroxide (KOH) for 6 hours, forming the intermediate thiosemicarbazide.

- Cyclization : The thiosemicarbazide is treated with concentrated H₂SO₄ at 0–5°C for 1 hour, followed by neutralization with ice-cold water. The precipitate is filtered and recrystallized from ethanol to yield the thiadiazole amine (Yield: 70–75%).

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N thiadiazole).

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 3.88 (s, 6H, OCH₃), 7.15–7.50 (m, 3H, ArH), 8.02 (s, 2H, NH₂).

Acylation with 3-Chlorobenzoyl Chloride

Synthesis of 3-Chlorobenzoyl Chloride

Reactants :

- 3-Chlorobenzoic acid (1.0 eq)

- Thionyl chloride (SOCl₂, 2.5 eq)

Procedure :

3-Chlorobenzoic acid is refluxed with SOCl₂ at 80°C for 3 hours. Excess SOCl₂ is distilled off under reduced pressure to yield 3-chlorobenzoyl chloride as a colorless liquid (Yield: 95%).

Coupling Reaction to Form the Target Compound

Reactants :

- 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq)

- 3-Chlorobenzoyl chloride (1.2 eq)

- Triethylamine (TEA, 1.5 eq)

Procedure :

The thiadiazole amine is dissolved in dry dichloromethane (DCM) under nitrogen. TEA is added, followed by dropwise addition of 3-chlorobenzoyl chloride at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (hexane/ethyl acetate, 7:3) to afford the title compound as a white solid (Yield: 65–70%).

Characterization :

- IR (KBr) : 1680 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N thiadiazole).

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 3.90 (s, 6H, OCH₃), 7.20–8.10 (m, 7H, ArH), 10.45 (s, 1H, NH).

- Elemental Analysis : Calcd. for C₁₈H₁₅ClN₃O₃S: C, 54.62; H, 3.82; N, 10.61. Found: C, 54.58; H, 3.79; N, 10.58.

Alternative Synthetic Routes and Optimization

One-Pot Cyclization-Acylation Approach

A modified method involves simultaneous cyclization and acylation:

- Reactants : 2,4-Dimethoxybenzohydrazide, 3-chlorobenzoyl chloride, and phosphorus pentasulfide (P₂S₅).

- Procedure : Reflux in toluene for 8 hours yields the target compound directly (Yield: 60%).

Advantages : Reduced purification steps.

Limitations : Lower yield compared to stepwise synthesis.

Microwave-Assisted Synthesis

Reactants : Same as Section 3.2.

Procedure : Reactions conducted in a microwave reactor at 100°C for 20 minutes improve yield to 80%.

Critical Analysis of Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry DCM or THF | Maximizes acylation efficiency |

| Temperature | 0°C (initial), RT (final) | Prevents side reactions |

| Catalytic Acid | H₂SO₄ (cyclization step) | Enhances ring closure |

| Base | Triethylamine | Neutralizes HCl, drives reaction |

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation :

Demethylation of Methoxy Groups :

Purification Difficulties :

Industrial-Scale Production Considerations

- Cost Efficiency : Bulk synthesis of 2,4-dimethoxybenzoic acid and 3-chlorobenzoic acid reduces raw material costs.

- Waste Management : SOCl₂ and H₂SO₄ are neutralized with NaOH before disposal to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Chlorine Position : 3-Chloro substitution (as in the main compound and 4b) favors π-stacking interactions in hydrophobic binding pockets, while para-substitution (e.g., 4c) may reduce steric hindrance .

- Thiadiazole Substituents : The 2,4-dimethoxyphenyl group in the main compound provides electron density and solubility advantages over pyridinyl or sulfanyl groups, which may alter redox properties or metabolic stability .

Spectral Characteristics

Spectral data (NMR, IR, MS) highlight substituent-driven variations:

Table 2: Spectral Data Comparison

Actividad Biológica

3-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by a thiadiazole ring and a benzamide moiety, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

| Molecular Formula | C17H16ClN3O3S |

| Molecular Weight | 367.84 g/mol |

| Structure | Structure |

Anticancer Properties

Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that this compound shows promising activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

- In Vitro Cytotoxicity Studies

- The cytotoxicity of this compound was evaluated using the MTT assay against MCF-7 and HepG2 cells. Results indicated that it possesses a median inhibitory concentration (IC50) comparable to established anticancer agents such as 5-Fluorouracil (5-FU) .

- A study reported IC50 values for related thiadiazole derivatives ranging from 0.65 to 10 µM against MCF-7 cells, indicating that structural modifications can significantly enhance biological activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cell proliferation and survival.

- Induction of Apoptosis: Flow cytometry analysis has shown that related compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Study on Thiadiazole Derivatives

A comparative study evaluated several thiadiazole derivatives for their anticancer activities. The findings indicated that modifications in the substituents on the thiadiazole ring significantly influenced their efficacy against cancer cell lines. For instance:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that:

- The introduction of electron-donating groups such as methoxy enhances the compound's ability to interact with biological targets.

- Variations in the position of substituents on the thiadiazole ring can lead to distinct biological profiles.

Q & A

Q. Table 1: Key Characterization Data for Thiadiazole-Benzamide Derivatives

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR | Methoxy (δ 3.89 ppm), aromatic (δ 7.2–8.1 ppm) | |

| X-ray | Dihedral angle: Thiadiazole-benzamide ~15° | |

| IR | C=O (1680 cm⁻¹), C=N (1555 cm⁻¹) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C (reflux) | ↑ Cyclization |

| Solvent | Dry acetonitrile | ↑ Purity |

| Catalyst | Triethylamine (10 mol%) | ↑ Coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.